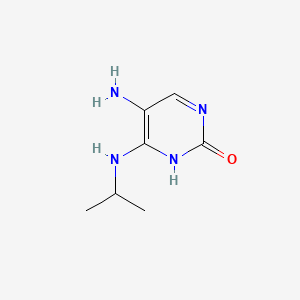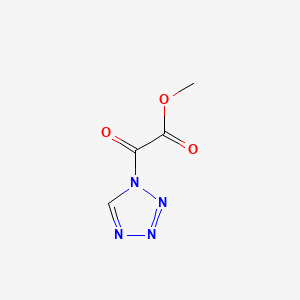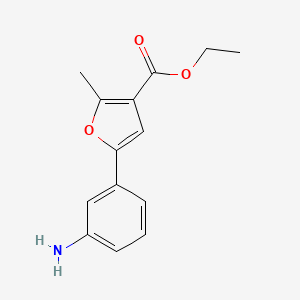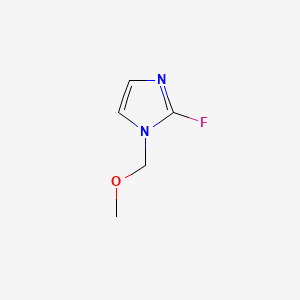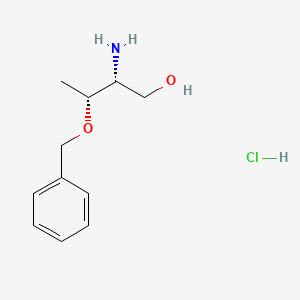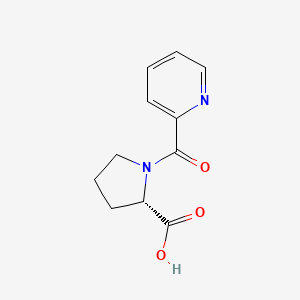![molecular formula C32H51Br2N3 B574418 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide CAS No. 173220-61-6](/img/structure/B574418.png)
4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugation and the presence of both pyridinium and dibutylamino groups, which contribute to its distinctive chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide typically involves a multi-step process. One common method includes the condensation reaction between a pyridinium salt and a dibutylamino-substituted butadiene derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the necessary reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a consistent and high-yield production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Substitution: The presence of reactive sites allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its fluorescent properties make it useful in imaging and as a probe for studying biological systems.
Industry: Used in the development of advanced materials, including sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide involves its interaction with specific molecular targets. The compound’s extended conjugation allows it to interact with various biological molecules, potentially altering their function. The pyridinium and dibutylamino groups play a crucial role in these interactions, facilitating binding to specific sites and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridin-1-ium
- 4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-ethylpyridin-1-ium
Uniqueness
Compared to similar compounds, 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide stands out due to its specific structural features, such as the dibutylamino group and the triethylazaniumyl propyl side chain. These unique features contribute to its distinct chemical behavior and broaden its range of applications in various scientific fields .
Properties
IUPAC Name |
3-[4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N3.2BrH/c1-6-11-25-34(26-12-7-2)32-20-18-30(19-21-32)16-13-14-17-31-22-27-33(28-23-31)24-15-29-35(8-3,9-4)10-5;;/h13-14,16-23,27-28H,6-12,15,24-26,29H2,1-5H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKUSWJGOUSNGI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699056 |
Source


|
| Record name | 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173220-61-6 |
Source


|
| Record name | 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

